molecular formula C9H8N2OS B1362212 N-(4-isothiocyanatophenyl)acetamide CAS No. 35008-62-9

N-(4-isothiocyanatophenyl)acetamide

Cat. No. B1362212
CAS RN: 35008-62-9
M. Wt: 192.24 g/mol
InChI Key: OSGLRYINFGRXPC-UHFFFAOYSA-N
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Description

“N-(4-isothiocyanatophenyl)acetamide” is a chemical compound with the CAS Number: 35008-62-9 . It has a molecular weight of 192.24 .


Synthesis Analysis

The synthesis of N-(4-isothiocyanatophenyl)acetamide involves stirring a mixture of 0.192 g (1 mmol) N-(4-isothiocyanatophenyl)acetamide, 0.135 g (1 mmol) 2-[1-hydrazinylideneethyl]pyridine, and 5 mL of THF at 50 °C for 3 h .


Molecular Structure Analysis

The molecular formula of N-(4-isothiocyanatophenyl)acetamide is C9H8N2OS .

Scientific Research Applications

Antimicrobial Applications

N-(4-isothiocyanatophenyl)acetamide derivatives have been investigated for their antimicrobial properties. A study synthesized various heterocyclic compounds incorporating the antipyrine moiety, expecting high biological activity against various microorganisms. These compounds exhibited promising biological activities in antimicrobial testing (Aly, Saleh, & Elhady, 2011).

Medicinal Chemistry and Therapeutics

Complexes of N-(4-isothiocyanatophenyl)acetamide with inner transition metals like cerium(IV), thorium(IV), and dioxouranium(VI) were synthesized and characterized. These complexes demonstrated positive results in antibacterial, antifungal, and anticancer activities, indicating their potential in medicinal chemistry (Muruganandam, Kumar, & Balasubramanian, 2013).

Green Chemistry and Dye Production

The compound has been utilized in the green synthesis of intermediates for azo disperse dyes production. A study demonstrated the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide using a novel catalyst, showcasing an environmentally friendly approach in dye manufacturing (Qun-feng, 2008).

Anticancer Research

N-(4-isothiocyanatophenyl)acetamide derivatives have also been studied for their anticancer properties. Research involved synthesizing new derivatives and evaluating their antitumor activities against various human lung adenocarcinoma cells, showing significant selectivity and potential as anticancer agents (Evren et al., 2019).

Chemical Synthesis and Structural Studies

The compound's derivatives have been explored for their structural aspects. Studies on N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides revealed their 'V' shaped structure and the generation of 3-D arrays via various intermolecular interactions, contributing to the field of chemical crystallography and structural chemistry (Boechat et al., 2011).

properties

IUPAC Name

N-(4-isothiocyanatophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-7(12)11-9-4-2-8(3-5-9)10-6-13/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGLRYINFGRXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378206
Record name N-(4-isothiocyanatophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isothiocyanatophenyl)acetamide

CAS RN

35008-62-9
Record name N-(4-isothiocyanatophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Rusnac, O Garbuz, Y Chumakov, V Tsapkov… - Inorganics, 2023 - mdpi.com
For the first time, a thiosemicarbazone-type ligand containing a paracetamol structural unit was synthesized. Five new coordination compounds based on copper(II) salts: [Cu(L)CH 3 …
Number of citations: 5 www.mdpi.com
A Vlachodimou, H de Vries, M Pasoli… - Biochemical …, 2022 - Elsevier
A 2B adenosine receptor (A 2B AR) antagonists have therapeutic potential in inflammation-related diseases such as asthma, chronic obstructive pulmonary disease and cancer. …
Number of citations: 3 www.sciencedirect.com
N Pokhodylo, R Martyak, M Тupychak, K Pitkovych… - Chemistry - science.lpnu.ua
1 A convenient two-step method for the synthesis of novel 1, 3-benzoxathiol-2-ones and naphtho [2, 1-d][1, 3] oxathiol-2-ones bearing (1H-tetrazol-1-yl) phenyl motif was developed. As …
Number of citations: 3 science.lpnu.ua
K Pant, D Gröger, R Bergmann, J Pietzsch… - Bioconjugate …, 2015 - ACS Publications
Dendritic polyglycerol sulfate (dPGS) is a biocompatible, bioactive polymer which exhibits anti-inflammatory activity in vivo and thus represents a promising candidate for therapeutic …
Number of citations: 39 pubs.acs.org

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